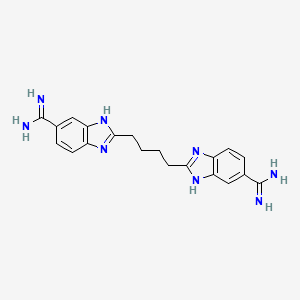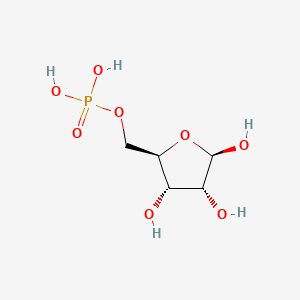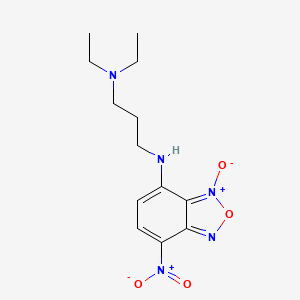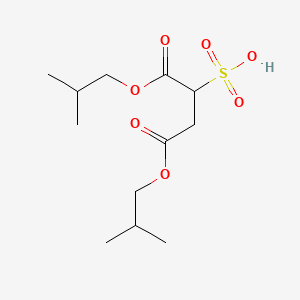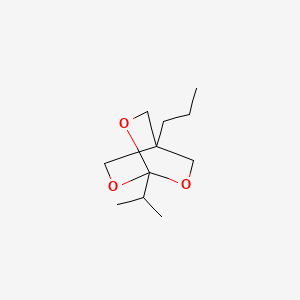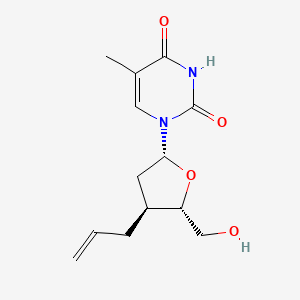
3'-Allyl-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Allyl-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It features an allyl group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group typically found in thymidine. This modification can significantly alter the compound’s biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-3’-deoxythymidine typically involves the allylation of 3’-deoxythymidine. One common method is the 1,3-dipolar cycloaddition of alkenes to 3’-azido-3’-deoxythymidine, which can be performed under mild conditions without the need for transition metal catalysts . This reaction can be carried out using acrylonitrile, acrylamide, vinyl acetate, and allyl alcohol as dipolarophiles .
Industrial Production Methods
While specific industrial production methods for 3’-Allyl-3’-deoxythymidine are not well-documented, the general principles of nucleoside analog synthesis apply. These typically involve large-scale chemical reactions in controlled environments, ensuring high purity and yield. The use of automated synthesis equipment and stringent quality control measures are standard practices in the industry.
Análisis De Reacciones Químicas
Types of Reactions
3’-Allyl-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3’-Allyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3’-Allyl-3’-deoxythymidine involves its incorporation into DNA during replicationThis can disrupt the replication of viral or cancerous cells, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in imaging studies to monitor cellular proliferation.
3’-Deoxy-3’-thiothymidine (S-dT): Studied for its potential anticancer properties.
Uniqueness
3’-Allyl-3’-deoxythymidine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. Unlike AZT, which primarily targets viral reverse transcriptase, 3’-Allyl-3’-deoxythymidine may have broader applications due to its ability to interfere with DNA synthesis in various contexts .
Propiedades
Número CAS |
120232-10-2 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-enyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
Clave InChI |
HZSCNTUVLCLTPA-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC=C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)

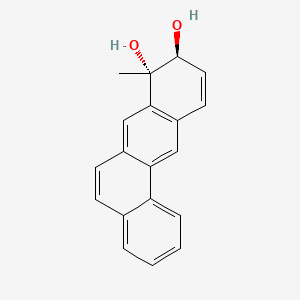

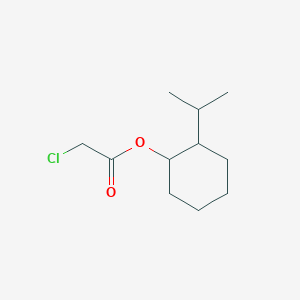


![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
